Lead(4+) stearate

Description

Lead(4+) stearate, also known as lead(IV) stearate (CAS 7717-46-6), is a lead-based carboxylate compound synthesized through the reaction of stearic acid (C₁₇H₃₅COOH) with lead(IV) oxide or other tetravalent lead precursors . It typically exists as a white to off-white powder and is characterized by its high thermal stability and hydrophobic properties. Industrially, it has been used as a heat stabilizer in polyvinyl chloride (PVC) processing, where it prevents degradation during thermal exposure . However, due to the toxicity of lead, its use is heavily regulated, prompting research into safer alternatives .

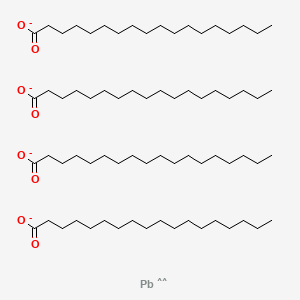

The compound’s structure consists of a Pb⁴⁺ ion coordinated with four stearate anions (C₁₈H₃₅O₂⁻), resulting in the formula Pb(C₁₈H₃₅O₂)₄. This distinguishes it from the more common lead(II) stearate (CAS 1072-35-1), which has a Pb²⁺ ion bonded to two stearate groups (Pb(C₁₈H₃₅O₂)₂) .

Properties

CAS No. |

7717-46-6 |

|---|---|

Molecular Formula |

C72H140O8Pb-4 |

Molecular Weight |

1341 g/mol |

InChI |

InChI=1S/4C18H36O2.Pb/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h4*2-17H2,1H3,(H,19,20);/p-4 |

InChI Key |

FUWVIBJNYJGKEV-UHFFFAOYSA-J |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Pb] |

Origin of Product |

United States |

Preparation Methods

Melting Method

This method involves the direct reaction of stearic acid with lead oxide in the presence of a catalyst (acetic acid). The process is characterized by the following steps:

- Heating : Stearic acid is heated to its melting point (approximately 105 °C).

- Catalyst Addition : Acetic acid is added while maintaining the temperature between 90 °C and 105 °C.

- Lead Oxide Reaction : Lead oxide is slowly introduced into the mixture at a temperature range of 105 °C to 120 °C, allowing for a reaction time of 45 to 120 minutes.

- Decompression : The system undergoes decompression to remove residual acetic acid and water vapor.

This method is noted for its simplicity and lower environmental impact compared to traditional techniques, which often generate significant waste products.

Saponification Method

The saponification method involves the reaction of stearic acid with sodium hydroxide to form sodium stearate, which subsequently reacts with lead acetate:

- Saponification Reaction : Stearic acid is mixed with sodium hydroxide in an aqueous solution at elevated temperatures (around 70 °C).

- Lead Salt Addition : Lead acetate is added to the saponification mixture, leading to the formation of lead(4+) stearate.

- Separation and Drying : The product is then separated from the aqueous phase, washed, dehydrated, and dried.

This method has been criticized for producing large amounts of brine waste.

One-Pot Synthesis

Recent advancements have introduced a one-pot synthesis approach using catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method allows for nearly quantitative yields (up to 91%) by reacting stearic acid directly with lead nitrate under optimized conditions:

- Reagents : Stearic acid and lead nitrate are combined in a reaction vessel.

- Catalysis : DBU serves as a catalyst to facilitate the reaction.

- Yield Optimization : The process can achieve high yields with minimal byproducts.

This innovative approach simplifies the synthesis while enhancing efficiency and reducing environmental impact.

The following table summarizes key aspects of each preparation method for this compound:

| Method | Advantages | Disadvantages |

|---|---|---|

| Melting Method | Simple, low cost, environmentally friendly | Requires precise temperature control |

| Saponification Method | Established process with high availability | Generates significant waste products |

| One-Pot Synthesis | High yield, reduced steps | Requires specific catalysts |

Chemical Reactions Analysis

Lead(4+) stearate undergoes various chemical reactions, including:

Oxidation and Reduction: This compound has weak oxidizing or reducing powers.

Thermal Decomposition: The thermal decomposition of lead stearate in octanol can be used to synthesize lead nanoparticles.

Common reagents and conditions used in these reactions include octanol for thermal decomposition and various catalysts for oxidation and reduction reactions .

Scientific Research Applications

Key Applications

-

Plastic Industry

- Stabilizer for PVC : Lead(4+) stearate is extensively used as a heat stabilizer in polyvinyl chloride (PVC) processing. It enhances the thermal stability of PVC during processing and end-use applications .

- Lubricant : It serves as a lubricant in PVC formulations, reducing friction during processing and improving the flow characteristics of the material .

-

Paints and Coatings

- Drier : In oil paints and varnishes, this compound acts as a drier, accelerating the polymerization and oxidation processes essential for drying .

- Corrosion Inhibitor : It is also employed as a corrosion inhibitor in various coatings and petroleum products, enhancing their longevity and performance .

- Rubber Industry

- Cosmetics and Personal Care

Case Study 1: Exposure in Industrial Settings

A study assessed the blood lead levels of workers exposed to lead stearate compared to those exposed to other inorganic lead compounds. The results indicated that workers exposed to lead stearate had significantly higher concentrations of lead in plasma, suggesting different bioavailability and potential toxic effects . This highlights the importance of monitoring exposure levels in industrial applications where lead stearate is used.

Case Study 2: Environmental Impact Assessment

An environmental assessment evaluated the use of lead stearate in extreme pressure lubricants and its implications on soil and water contamination. The findings indicated that while lead stearate has beneficial properties for lubrication, its environmental persistence raises concerns regarding lead accumulation in ecosystems .

Mechanism of Action

The mechanism of action of lead(4+) stearate involves its interaction with various molecular targets and pathways:

Oxidative Stress: Lead compounds, including this compound, can induce oxidative stress by generating reactive oxygen species.

Endothelial Dysfunction: The oxidative stress caused by lead compounds can result in endothelial dysfunction, leading to increased vascular tone and systemic vasoconstriction.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties of Lead Carboxylates

Table 2: Regulatory and Toxicity Profiles

Research Findings and Challenges

- Thermal Performance : Lead(IV) stearate demonstrates marginally better heat stabilization in PVC compared to lead(II) stearate, but both are being phased out due to toxicity .

- Synthetic Complexity : Lead(IV) carboxylates are harder to synthesize than their Pb²⁺ counterparts due to the instability of Pb⁴⁺ in aqueous environments .

- Data Gaps: Limited studies directly compare Pb²⁺ and Pb⁴⁺ stearates, particularly in industrial formulations.

Q & A

Q. What are the established methods for synthesizing lead(4+) stearate, and how can researchers control particle size during synthesis?

this compound is typically synthesized via salt formation between litharge (PbO) and stearic acid . For nanoparticle synthesis, thermal decomposition of lead stearate in octanol is effective. Particle size can be controlled by adjusting the concentration of lead stearate in the solvent and varying thermolysis duration . Researchers should use inert atmospheres to prevent oxidation and characterize intermediates with techniques like IR spectroscopy.

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

Key techniques include:

- X-ray diffraction (XRD) to confirm crystalline structure.

- Thermogravimetric analysis (TGA) to assess thermal decomposition profiles.

- Infrared (IR) spectroscopy to identify carboxylate bonding (e.g., asymmetric COO⁻ stretches at ~1540 cm⁻¹).

- Electron microscopy (SEM/TEM) for particle morphology and size distribution . Solid-state NMR can further analyze coordination environments in complex systems like paint matrices .

Q. What are the key physicochemical properties of this compound relevant to material science applications?

Critical properties include:

- Melting point : Reported as 125°C, though discrepancies exist (e.g., 112–125°C ranges in safety data) due to impurities or polymorphic variations .

- Solubility : Insoluble in water but soluble in non-polar solvents (e.g., toluene, benzene).

- Thermal stability : Acts as a heat stabilizer in PVC, with degradation occurring above 200°C .

Advanced Research Questions

Q. How can researchers address conflicting reports on the thermal stability and decomposition mechanisms of this compound?

Discrepancies in thermal data (e.g., melting points) may arise from synthesis protocols or sample purity. To resolve this:

- Perform reproducible synthesis under controlled conditions (e.g., inert gas, standardized precursors).

- Use differential scanning calorimetry (DSC) coupled with mass spectrometry (MS) to track decomposition products .

- Compare results with computational models (e.g., density functional theory) to predict stability thresholds .

Q. What experimental designs are optimal for studying this compound’s role in polymer degradation or soap formation in cultural heritage materials?

For polymer studies:

- Use accelerated aging tests with controlled temperature/humidity to simulate long-term degradation.

- Pair Fourier-transform infrared (FTIR) with X-ray fluorescence (XRF) to monitor carboxylate formation in paint layers . For calibration models, employ I-optimal experimental designs to minimize sample size while maximizing predictive accuracy, as demonstrated in pharmaceutical NIRS studies .

Q. How should researchers statistically analyze contradictory data on this compound’s environmental toxicity or biological impacts?

- Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, coexisting ions).

- Use meta-analysis frameworks to reconcile discrepancies across studies, weighting data by methodological rigor (e.g., sample size, detection limits) .

- Validate findings with replicate experiments under standardized OECD or EPA protocols .

Q. What methodologies differentiate this compound’s stabilization efficacy in polymers from other metal stearates (e.g., barium or calcium stearates)?

- Conduct comparative thermal aging studies in PVC matrices, tracking HCl absorption (a degradation byproduct) via titration.

- Use Arrhenius kinetics to quantify activation energies for stabilization .

- Pair synchrotron X-ray absorption spectroscopy (XAS) with computational modeling to probe metal-carboxylate bonding differences .

Q. What precautions are critical when handling this compound in laboratory settings to mitigate toxicity risks?

- Use fume hoods and HEPA filters to avoid inhalation of aerosols.

- Wear nitrile gloves and protective eyewear ; avoid skin contact due to reproductive toxicity risks .

- Dispose of waste via controlled incineration or authorized chemical destruction facilities to prevent environmental contamination .

Q. How can researchers optimize experimental designs to study this compound’s interaction with organic solvents or surfactants?

Q. What advanced techniques are recommended for investigating this compound’s environmental persistence or bioaccumulation potential?

- Apply isotope dilution mass spectrometry (ID-MS) to trace lead speciation in soil/water systems.

- Use microcosm experiments with labeled stearate to track biodegradation pathways .

- Model partition coefficients (e.g., log Kow) using quantitative structure-activity relationship (QSAR) tools .

Methodological Notes

- Data Presentation : Use tables with descriptive titles (e.g., "Thermal Decomposition Onset Temperatures of Lead Stearate vs. Analogues") and ensure figures include error bars for reproducibility .

- Robustness Testing : Validate analytical methods via inter-laboratory comparisons or spike-recovery experiments .

- Ethical Compliance : Adhere to institutional safety protocols and regulatory guidelines (e.g., OSHA, REACH) for lead handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.